molecular formula C4H6N6O2 B6597765 2-hydrazinyl-5-nitropyrimidin-4-amine CAS No. 1128-29-6

2-hydrazinyl-5-nitropyrimidin-4-amine

Cat. No.: B6597765
CAS No.: 1128-29-6
M. Wt: 170.13 g/mol
InChI Key: XDGPTSQRMQYKPB-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-nitropyrimidin-4-amine is a chemical compound of significant interest in scientific research and development. This nitropyrimidine derivative features both hydrazine and amine functional groups on a pyrimidine ring, making it a valuable multifunctional intermediate for various chemical syntheses. Its structure suggests potential for use in the development of pharmaceutical compounds and as a key building block in heterocyclic chemistry. Researchers utilize this compound in the synthesis of more complex molecules, where it can serve as a precursor to a range of fused heterocyclic systems. The reactive hydrazinyl group can undergo condensation reactions to form various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. The specific properties, applications, and mechanism of action for this compound are areas of ongoing scientific investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinyl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O2/c5-3-2(10(11)12)1-7-4(8-3)9-6/h1H,6H2,(H3,5,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGPTSQRMQYKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NN)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288352
Record name 2-Hydrazinyl-5-nitro-4-pyrimidinamine
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Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-29-6
Record name 2-Hydrazinyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-5-nitro-4-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydrazinyl 5 Nitropyrimidin 4 Amine and Its Precursors

Synthetic Pathways to 2-hydrazinyl-5-nitropyrimidin-4-amine

Nucleophilic Substitution Approaches from Halogenated Pyrimidine (B1678525) Derivatives

The principal and most documented route to this compound involves the sequential substitution of halogen atoms on a di-substituted pyrimidine ring. The key precursor for this synthesis is 2,4-dichloro-5-nitropyrimidine (B15318) .

The synthesis of this precursor typically begins with 5-nitrouracil, which is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or with a catalyst like dimethylformamide (DMF). nih.gov The reaction involves heating the mixture to facilitate the conversion of the hydroxyl groups of the uracil (B121893) ring into chlorides. nih.govnih.gov

Once the 2,4-dichloro-5-nitropyrimidine precursor is obtained, the synthesis of the target compound proceeds via a two-step regioselective nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group at the C5 position significantly activates the C2 and C4 positions towards nucleophilic attack.

Selective Amination at C4: The first step is the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia (B1221849) (NH₃). The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. This selectivity allows for the preferential displacement of the chlorine atom at C4, yielding 2-chloro-5-nitropyrimidin-4-amine (B162345) . Studies on the reaction of 2,4-dichloro-5-nitropyrimidine with various amines have confirmed the excellent selectivity for substitution at the C4 position. beilstein-archives.org

Hydrazinolysis at C2: The second step involves the reaction of the intermediate, 2-chloro-5-nitropyrimidin-4-amine, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The remaining chlorine atom at the C2 position is displaced by the hydrazinyl group to furnish the final product, This compound . This reaction is analogous to the well-established synthesis of other 2-hydrazinopyrimidines from their corresponding 2-chloropyrimidine (B141910) counterparts. nih.gov

Alternative Synthetic Routes and Methodological Innovations

While the nucleophilic substitution of halogenated pyrimidines is the overwhelmingly predominant pathway reported in the scientific literature for this class of compounds, other methods for forming hydrazinyl-heterocycles exist. These can include the cyclization of acyclic precursors or the rearrangement of other heterocyclic systems. However, for the specific synthesis of this compound, the sequential SNAr approach remains the most practical and widely referenced methodology. Innovations in this area often focus on optimizing reaction conditions, such as using milder reagents or improving yields and regioselectivity, rather than fundamentally different synthetic strategies. nih.gov

Derivatization Strategies of this compound

The presence of the reactive hydrazinyl group makes this compound an ideal starting material for building more elaborate molecular architectures.

Formation of Hydrazone Derivatives

A primary derivatization strategy involves the reaction of the terminal nitrogen of the hydrazinyl group with carbonyl compounds. The condensation of this compound with various aldehydes or ketones leads to the formation of the corresponding hydrazone derivatives. This reaction is typically carried out in a suitable solvent like ethanol (B145695) and proceeds readily, often at room temperature. nih.govnih.gov

These hydrazones are not only stable derivatives in their own right but also serve as crucial intermediates for further cyclization reactions to create fused heterocyclic systems. nih.gov

Construction of Fused Heterocyclic Systems utilizing the Pyrimidine Scaffold

The bifunctional nature of the this compound scaffold allows for intramolecular cyclization reactions to construct bicyclic heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Triazolo- and Tetrazolo-pyrimidine Derivatives

Triazolo-pyrimidine Derivatives: The synthesis of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-c]pyrimidine derivatives can be achieved by reacting this compound with a one-carbon electrophile. Common reagents for this transformation include triethyl orthoformate or formic acid. The reaction proceeds by acylation or formylation of the terminal nitrogen of the hydrazinyl group, followed by an acid- or heat-catalyzed intramolecular cyclization, where the pyrimidine ring nitrogen attacks the newly introduced carbonyl or imine carbon to form the fused triazole ring. acs.org An alternative approach involves the oxidative cyclization of pre-formed hydrazone derivatives, which can lead to related isomeric systems like nih.govnih.govorganic-chemistry.orgtriazolo[1,5-c]pyrimidines through a Dimroth rearrangement. nih.gov

Tetrazolo-pyrimidine Derivatives: The fused tetrazolo[1,5-c]pyrimidine ring system can be synthesized from this compound by reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like HCl. nih.gov The reaction mechanism involves the diazotization of the hydrazinyl group to form a transient pyrimidin-2-yl azide (B81097) intermediate. This azide then undergoes a rapid, intramolecular [3+2] cycloaddition onto the adjacent nitrogen atom (N1) of the pyrimidine ring to yield the stable, fused tetrazole ring. nih.gov This azide-tetrazole equilibrium is a well-known phenomenon in heterocyclic chemistry, providing a direct pathway to these bicyclic systems. beilstein-archives.org

Pathways to Purine (B94841) Analogs

The hydrazinyl group of this compound serves as a key functional handle for the construction of fused purine-like structures. A common method for forming the imidazole (B134444) ring of the purine system is through cyclocondensation with one-carbon synthons, such as triethyl orthoformate.

The reaction of a hydrazinyl-substituted heterocycle with triethyl orthoformate can lead to the formation of a triazolopyrimidine, which is a purine analog. For example, the reaction of 2-hydrazinyl-1H-benzimidazole with triethyl orthoformate in acetic acid results in the corresponding formyl derivative, a key intermediate for cyclization. orgsyn.org Similarly, reacting this compound with triethyl orthoformate is expected to initially form the N'-(4-amino-5-nitropyrimidin-2-yl)formohydrazide. Subsequent intramolecular cyclization, often promoted by heating, would lead to the formation of a nitrated triazolo[1,5-c]pyrimidine or triazolo[5,1-b]pyrimidine derivative. The reaction of 5-amino-4-cyanopyrazole derivatives with triethyl orthoformate is a known method to produce pyrazolo[3,4-d]pyrimidines. nih.gov

The following table outlines a representative reaction for the formation of a purine analog from a hydrazinylpyrimidine.

ReactantReagentProductConditionsYield
2-hydrazinyl-heterocycleTriethyl orthoformateFused triazolopyrimidineAcetic acid, heatModerate to Good (by analogy)
Formation of Other Fused Nitrogen Heterocycles

The reactivity of the hydrazinyl group in this compound extends to the synthesis of a variety of other fused nitrogen heterocycles beyond purine analogs. This is typically achieved by reacting the hydrazinylpyrimidine with various bifunctional electrophiles, such as β-diketones or β-ketoesters.

For instance, the reaction with acetylacetone (B45752) (pentan-2,4-dione) is a well-established method for constructing a pyrazole (B372694) ring fused to another heterocycle. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups of acetylacetone, followed by intramolecular cyclization and dehydration. This would lead to the formation of a pyrazolo[1,5-c]pyrimidine (B12974108) derivative. The reaction of saccharide hydrazones with acetylacetone efficiently forms glycosylpyrazoles. nih.gov

Similarly, the use of ethyl acetoacetate (B1235776) as the dielectrophilic partner can also lead to the formation of fused pyrazole systems, specifically pyrazolones. The reaction of a hydrazine with ethyl acetoacetate typically results in a pyrazolone (B3327878) ring. researchgate.netresearchgate.net This would produce a pyrazolonyl-substituted pyrimidine.

The table below summarizes the formation of different fused heterocycles from a hydrazinylpyrimidine precursor.

ReactantReagentFused HeterocycleConditions
2-hydrazinylpyrimidineAcetylacetonePyrazolo[1,5-c]pyrimidineReflux in ethanol
2-hydrazinylpyrimidineEthyl AcetoacetatePyrazolonyl-pyrimidineReflux in ethanol

Exploration of Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound and its precursors presents interesting questions of regioselectivity, particularly in nucleophilic substitution reactions. For precursors like 2,4-dichloro-5-nitropyrimidine, the presence of two reactive chloro-substituents raises the issue of which site will be preferentially attacked by a nucleophile.

Studies on the amination of 5-substituted-2,4-dichloropyrimidines have shown that the regioselectivity of the SNAr reaction is highly dependent on the nature of the nucleophile. Generally, with an electron-withdrawing group at the C-5 position, primary and secondary amines show a preference for substitution at the C-4 position. However, it has been demonstrated that using tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. nih.gov This control of regioselectivity is crucial for the planned synthesis of specific isomers.

In the case of this compound itself, the two exocyclic nitrogen atoms of the hydrazinyl group are both nucleophilic. Reactions with unsymmetrical electrophiles could potentially lead to a mixture of regioisomers. For example, acylation could occur at either the α- or β-nitrogen of the hydrazinyl moiety. The electronic environment, steric factors, and reaction conditions would all play a role in determining the outcome of such reactions.

Optimization of Synthetic Conditions and Yield Enhancement Strategies

The optimization of synthetic procedures for this compound and its subsequent derivatization is crucial for improving efficiency and making these compounds more accessible for further research. Several strategies can be employed to enhance reaction yields and purity.

For the synthesis of the 2-chloro-5-nitropyrimidin-4-amine precursor, base-catalyzed chlorination of the corresponding hydroxypyrimidine can be optimized by screening different bases and their pKa values. japsonline.com The choice of chlorinating agent and reaction temperature are also critical parameters to control to minimize side reactions and improve yield.

In the subsequent hydrazinolysis step, the reaction time, temperature, and the amount of hydrazine hydrate used can be adjusted to ensure complete conversion of the starting material while minimizing the formation of impurities.

For the synthesis of fused heterocycles, the choice of solvent and catalyst can have a significant impact on the reaction outcome. For example, in multi-component reactions involving hydrazines, aldehydes, and active methylene (B1212753) compounds, glycerol (B35011) has been shown to be a superior solvent compared to methanol, ethanol, or acetonitrile, leading to higher yields. core.ac.uk The use of microwave irradiation has also been reported to accelerate cyclocondensation reactions and improve yields in the synthesis of fused pyrimidines. The following table illustrates the effect of solvent on a model multi-component reaction yield.

SolventYield (%)
MethanolLower
EthanolModerate
AcetonitrileModerate
GlycerolHigh

Furthermore, purification methods are key to obtaining high-purity products. While column chromatography is a common technique, alternative methods like selective dissolution upon protonation have been developed for the purification of similar nitrogen-containing macrocycles, which can be more efficient for large-scale synthesis. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazinyl 5 Nitropyrimidin 4 Amine

Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient, a characteristic that is accentuated by the presence of two nitrogen atoms. bhu.ac.in This electron deficiency makes the pyrimidine nucleus susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. bhu.ac.inwikipedia.org The presence of a strongly electron-withdrawing nitro group on 2-hydrazinyl-5-nitropyrimidin-4-amine further enhances this susceptibility.

The reactivity of the pyrimidine ring in this compound is a result of the combined electronic effects of its substituents: the nitro group at the C5 position, the amino group at the C4 position, and the hydrazinyl group at the C2 position.

Nitro Group (at C5): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This significantly decreases the electron density of the pyrimidine ring, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com While electrophilic substitution is generally difficult on pyrimidines, the presence of the nitro group makes it even less favorable. bhu.ac.inwikipedia.org

The interplay between these opposing electronic influences dictates the specific sites and conditions for nucleophilic attack. The C4 and C6 positions are generally the most activated towards nucleophilic substitution in pyrimidines, followed by the C2 position. youtube.comstackexchange.com

Table 1: Influence of Substituents on the Reactivity of the Pyrimidine Ring
SubstituentPositionElectronic EffectImpact on Ring Reactivity
Nitro (-NO2)C5Strongly electron-withdrawingActivates the ring for nucleophilic attack; deactivates for electrophilic attack. mdpi.com
Amino (-NH2)C4Electron-donatingIncreases electron density, potentially directing electrophilic attack if the overall ring was not so deactivated. researchgate.net
Hydrazinyl (-NHNH2)C2Electron-donatingIncreases electron density and provides a nucleophilic center for intramolecular reactions.

Specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature. However, the general principles of nucleophilic aromatic substitution on pyrimidines provide a framework for understanding its reactivity. These reactions typically proceed through a two-step SNAr mechanism involving a Meisenheimer-like intermediate.

The rate of these reactions is influenced by several factors:

The nature of the leaving group: A better leaving group will accelerate the reaction.

The strength of the nucleophile: Stronger nucleophiles will react more readily.

Solvent effects: Polar aprotic solvents can stabilize the charged intermediate, thus increasing the reaction rate.

Thermodynamically, the formation of the substitution product is generally favored if the new bond formed is more stable than the bond broken and if the resulting pyrimidine system is well-stabilized.

Intramolecular Cyclization and Rearrangement Pathways

The presence of the hydrazinyl group at the C2 position, in proximity to other reactive sites, opens up possibilities for intramolecular cyclization and rearrangement reactions. A notable transformation observed in a related compound, 4-methoxy-5-nitropyrimidine, is its reaction with hydrazine (B178648) to yield 3-amino-4-nitropyrazole. rsc.org This reaction proceeds through the initial formation of 4-hydrazino-5-nitropyrimidine, which then undergoes a ring transformation. rsc.org This suggests that this compound could potentially undergo similar rearrangements, especially under conditions of excess hydrazine or elevated temperatures. researchgate.net

The proposed mechanism for such a rearrangement involves a nucleophilic attack of the exocyclic hydrazine nitrogen onto the C6 position of the pyrimidine ring, followed by ring opening and subsequent recyclization to form a five-membered pyrazole (B372694) ring. rsc.org The amino group at C4 would remain as a substituent on the newly formed ring. Such intramolecular cyclizations can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry. acs.org

Electrophilic Reactions and Functional Group Transformations

While the pyrimidine ring itself is generally unreactive towards electrophiles, the substituent groups on this compound can undergo various transformations.

The nitro group at the C5 position can be readily reduced to an amino group, a common transformation in nitro-substituted aromatic compounds. nih.gov This conversion is significant as it dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one. This transformation yields 2-hydrazinylpyrimidine-4,5-diamine. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups. organic-chemistry.org

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups
Reagent/MethodConditionsNotes
Catalytic Hydrogenation (e.g., H2/Pd-C)Hydrogen gas, Palladium on carbon catalystA common and efficient method, though it may also reduce other functional groups. commonorganicchemistry.com
Metal/Acid (e.g., Fe/HCl, SnCl2/HCl)Iron or tin(II) chloride in acidic mediumA classical method for nitro group reduction. commonorganicchemistry.com
Sodium Sulfite (Na2SO3)Aqueous solution, often at elevated temperaturesCan be used for selective reduction in some cases. google.com
Electrochemical ReductionCathode electrolysisA method with mild reaction conditions and reduced pollution. google.com

The hydrazine moiety is susceptible to oxidation. nih.gov The oxidation of hydrazine derivatives can lead to the formation of highly reactive intermediates such as diazenes (diimides). nih.gov The specific products of oxidation depend on the oxidizing agent and the reaction conditions. One-electron oxidation can lead to the formation of radical species. nih.gov These oxidative processes can be a key step in certain synthetic pathways, for example, in oxidative cyclization reactions to form fused heterocyclic systems. The formation of reactive oxygen species during the biotransformation of hydrazines has also been noted. nih.gov

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
3-amino-4-nitropyrazole
4-hydrazino-5-nitropyrimidine
4-methoxy-5-nitropyrimidine
2-hydrazinylpyrimidine-4,5-diamine
pyrazolo[3,4-d]pyrimidines

Reaction Mechanism Elucidation through Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for this compound is a complex field, relying on a combination of experimental observations and theoretical calculations to understand the compound's reactivity. While specific, in-depth mechanistic studies exclusively focused on this molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the reactivity of its constituent functional groups—the hydrazinyl, amino, and nitro groups—on the pyrimidine core. The reaction pathways are largely dictated by the nucleophilic character of the hydrazinyl group and the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring to certain transformations.

Experimental approaches to understanding the reaction mechanisms of this compound and related compounds often involve spectroscopic analysis to identify intermediates and final products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are crucial in this regard. For instance, in the study of a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, IR spectroscopy revealed absorption bands corresponding to the N-H bonds, providing insight into the electronic environment of the hydrazinyl moiety. researchgate.net Such spectroscopic data is vital for confirming the structures of reaction products and can offer clues about the intermediates formed during a reaction.

Theoretical approaches, including computational chemistry, complement experimental findings by modeling reaction pathways and transition states. These studies can provide energetic details that help to determine the most likely mechanism. For example, computational studies on the ozonation of substituted hydrazines have been used to explore the formation of various transformation products, indicating that reactions often proceed via radical intermediates following an initial hydrogen abstraction from the -NH2 group. While not directly studying this compound, these theoretical models of hydrazine reactivity provide a framework for predicting its behavior.

A significant area of reactivity for this compound involves cyclization reactions, where the hydrazinyl group acts as an internal nucleophile. These reactions often lead to the formation of fused heterocyclic systems, such as triazolopyrimidines. The mechanism for such a cyclization would typically involve the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto an electrophilic center, which could be an adjacent carbon atom of the pyrimidine ring or a functional group introduced through another reactant. The reaction is often facilitated by the electronic properties of the pyrimidine ring, which are influenced by the amino and nitro substituents.

The table below summarizes the key experimental and theoretical approaches that are typically employed to investigate the reaction mechanisms of compounds like this compound, along with the type of information they provide.

Approach Techniques Information Gleaned
Experimental NMR Spectroscopy (¹H, ¹³C, ¹⁵N)Structural elucidation of reactants, products, and stable intermediates.
IR SpectroscopyIdentification of functional groups and changes during reaction.
Mass SpectrometryDetermination of molecular weights of products and fragments, aiding in structural confirmation.
X-ray CrystallographyDefinitive three-dimensional structure of crystalline products.
Kinetic StudiesMeasurement of reaction rates to infer the number and nature of steps in the mechanism.
Theoretical Density Functional Theory (DFT)Calculation of reaction energies, activation barriers, and geometries of transition states.
Ab initio methodsHigh-accuracy calculations of electronic structure and reaction pathways.
Molecular Dynamics (MD)Simulation of molecular motion over time to understand dynamic processes.

While direct and detailed mechanistic data for this compound is limited, the combination of these experimental and theoretical tools applied to analogous systems provides a robust framework for predicting and understanding its chemical reactivity. Future research focusing specifically on this compound will be necessary to fully elucidate its intricate reaction pathways.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Hydrazinyl 5 Nitropyrimidin 4 Amine and Its Analogs

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For 2-hydrazinyl-5-nitropyrimidin-4-amine, mass spectrometry confirms its molecular formula, C4H5N5O2, with a molecular ion peak [M]+ observed at m/z 171. The fragmentation of pyrimidine (B1678525) derivatives is often complex and influenced by the nature and position of their substituents.

The fragmentation pattern of this compound is characterized by specific losses of its functional groups. The initial and most abundant fragmentation is the loss of the hydrazinyl group (-NHNH2), resulting in a significant fragment ion at m/z 140. This is followed by the subsequent loss of the nitro group (-NO2), which generates a fragment ion at m/z 94. Further fragmentation of the pyrimidine ring leads to smaller ions at m/z 67, 53, and 42. This detailed fragmentation analysis provides conclusive evidence for the compound's structure.

An analog, 2-amino-5-nitropyrimidine (B189733), with a molecular formula of C4H4N4O2 and a molecular weight of 140.1002, shows a base peak at m/z 140, corresponding to its molecular ion [M]+. nist.govIts fragmentation involves the initial loss of a nitro group, followed by the elimination of hydrogen cyanide (HCN) and other small molecules, with significant peaks at m/z 110, 94, 83, 67, 53, and 42. nist.gov

Table 1: Mass Spectrometry Data for this compound

Fragment m/z Ratio
[M]+ 171
[M-NHNH2]+ 140
[M-NHNH2-NO2]+ 94

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in ethanol (B145695), displays two distinct absorption maxima. These bands are located at approximately 280 nm and 350 nm.

The absorption band at the shorter wavelength (280 nm) is attributed to a π→π* transition, which is characteristic of the pyrimidine ring. The band at the longer wavelength (350 nm) is assigned to an n→π* transition, associated with the nitro group. The positions and intensities of these absorption bands can be sensitive to the polarity of the solvent, reflecting changes in the electronic distribution of the molecule in different chemical environments. This spectroscopic data is valuable for the identification and characterization of 5-nitropyrimidine (B80762) derivatives.

For comparison, the analog 2-amino-5-nitropyrimidine exhibits a strong absorption band at 330 nm (π→π* transition) and a weaker band at 240 nm (n→π* transition) in ethanol. The solvent can influence these values; for instance, in water, the bands shift to 325 nm and 235 nm, respectively. Generally, pyrimidine derivatives show absorption bands in the 250-350 nm range, corresponding to both π→π* and n→π* transitions.

Table 2: UV-Vis Spectroscopic Data for this compound in Ethanol

Electronic Transition Wavelength (nm)
π→π* (pyrimidine ring) 280

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-5-nitropyrimidine
2-chloro-5-nitro-pyrimidin-4-ylamine

Computational Chemistry and Theoretical Modeling of 2 Hydrazinyl 5 Nitropyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-hydrazinyl-5-nitropyrimidin-4-amine, DFT calculations can elucidate its fundamental electronic properties, providing a basis for understanding its chemical behavior and reactivity.

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov This process, also known as energy minimization, determines the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. nih.gov For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to achieve a full geometry optimization without constraints. The resulting optimized structure represents the molecule in its ground state, providing crucial data for subsequent analyses. The ground-state energy for a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, was calculated at −977.66671 Hartrees at the B3LYP functional level. nih.gov

Illustrative Optimized Geometric Parameters for this compound (Note: The following data is representative of typical DFT calculation results for similar heterocyclic compounds and is for illustrative purposes.)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. researchgate.net The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the electron-donating amino and hydrazinyl groups are expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group and the pyrimidine (B1678525) ring will likely dominate the LUMO distribution. researchgate.net This distribution makes the molecule susceptible to electrophilic attack at the amino-rich sites and nucleophilic attack at the nitro-substituted carbon.

Illustrative FMO Properties for this compound (Note: This data is representative and based on values for similar nitro-heterocyclic systems.)

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, one can assign specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. For this compound, characteristic frequencies for N-H stretching of the amine and hydrazinyl groups, asymmetric and symmetric stretching of the NO2 group, and C=N and C-N stretching of the pyrimidine ring are key identifiers.

Illustrative Predicted Vibrational Frequencies for this compound (Note: Data is representative. Calculated frequencies are often scaled to better match experimental values.)

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for structural elucidation. mdpi.com The chemical environment of each nucleus, determined by local electron density, dictates its chemical shift. For this molecule, distinct signals would be predicted for the pyrimidine ring proton, the amine protons, and the hydrazinyl protons.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Values are relative to a standard like TMS and are illustrative.)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. researchgate.net For a flexible molecule like this compound, MD simulations can explore the rotational freedom around the C-N bonds of the hydrazinyl group and the exocyclic amine group. These simulations, often performed in a solvent like water, can reveal the most populated conformations and the dynamics of hydrogen bonding between the molecule and its environment. This information is crucial for understanding how the molecule behaves in solution and how it might interact with a biological target, such as an enzyme's active site. Simulations can track hydrogen bond formation, solvent accessible surface area, and radial distribution functions to quantify these interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that correlates the structural or physicochemical properties of compounds with a specific property of interest, such as toxicity, solubility, or thermal stability. nih.govmdpi.com For nitroaromatic compounds, QSPR models are frequently developed to predict properties like mutagenicity, thermal decomposition, and environmental fate. nih.govmdpi.com

A typical QSPR study for this compound would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., EHOMO, dipole moment, atomic charges). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model linking the descriptors to the property. nih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov

For instance, a QSPR model could predict the impact sensitivity of this compound based on descriptors like the charge on the nitro group and the oxygen balance.

Reaction Pathway and Transition State Analysis

Theoretical modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states (TS). nih.gov This analysis provides insight into reaction mechanisms and kinetics by calculating the activation energy barriers. For this compound, several reactions could be studied:

Tautomerization: Investigating the equilibrium between the hydrazinyl-amino form and a potential hydrazono-imino tautomer. DFT calculations can determine the relative energies of the tautomers and the energy barrier for the transition, indicating which form is predominant. A study on a similar compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, calculated the energy barrier for tautomer conversion. nih.gov

Decomposition: Modeling the initial steps of thermal decomposition, which for nitroaromatic compounds often involves the cleavage of the C-NO₂ bond.

Rotational Barriers: Calculating the energy required to rotate the hydrazinyl or amino groups, which provides information about conformational isomers and their interconversion rates. nih.gov

By locating the transition state structure and calculating its energy, the activation energy (Eₐ) for a given reaction can be determined, offering a quantitative prediction of the reaction's feasibility.

Advanced Research Applications of 2 Hydrazinyl 5 Nitropyrimidin 4 Amine

Strategic Building Block for Complex Heterocyclic Architectures in Organic Synthesis

The molecular architecture of 2-hydrazinyl-5-nitropyrimidin-4-amine, with its multiple reactive sites, makes it an excellent starting material for the synthesis of fused heterocyclic compounds. The presence of the nucleophilic hydrazinyl and amino groups, coupled with the electrophilic character of the nitro-substituted pyrimidine (B1678525) ring, allows for a variety of cyclization reactions.

A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines . This class of compounds is of significant interest in medicinal chemistry due to their wide-ranging biological activities, including as kinase inhibitors for cancer therapy. nih.govevitachem.comrsc.org The general synthetic strategy involves the reaction of the hydrazinyl group of this compound with a suitable dicarbonyl compound or its equivalent. The initial condensation is followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyrimidine core.

For instance, the reaction of a related compound, 4-methoxy-5-nitropyrimidine, with hydrazine (B178648) hydrate (B1144303) first yields 4-hydrazino-5-nitropyrimidine. rsc.orgfrontiersin.org This intermediate, which is structurally analogous to the subject compound, can then undergo further reaction and rearrangement to form a 3-amino-4-nitropyrazole. rsc.orgfrontiersin.org This transformation highlights the propensity of the hydrazinyl group attached to a nitropyrimidine to participate in ring-forming reactions. The amino group at the 4-position of this compound would be retained in the final pyrazolo[3,4-d]pyrimidine structure, providing a handle for further functionalization.

The synthesis of various fused pyrimidine systems often relies on pyrimidine precursors bearing reactive functional groups. nih.govnih.govnih.gov The subject compound is a prime candidate for such syntheses, as demonstrated by the general reactivity of hydrazinopyrimidines.

Table 1: Examples of Fused Heterocyclic Systems Derived from Hydrazinopyrimidine Precursors

Precursor TypeReagentFused HeterocyclePotential Application
HydrazinopyrimidineDicarbonyl CompoundPyrazolo[3,4-d]pyrimidineKinase Inhibitor
HydrazinopyrimidineOrthoesterTriazolo[4,3-c]pyrimidineMedicinal Chemistry
Hydrazinopyrimidineα-Halo KetonePyrazolo[5,1-c] jmchemsci.comjptcp.comresearchgate.nettriazineAntimicrobial Agent

The versatility of this compound as a building block is further underscored by its potential to react with a wide array of electrophiles beyond simple dicarbonyls, leading to a diverse library of complex heterocyclic architectures.

Contributions to the Design and Synthesis of Energetic Materials (Focus on molecular design principles)

The design of new energetic materials aims to achieve a balance of high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. The molecular structure of this compound incorporates key functional groups, known as "energetophores," that are desirable in energetic compounds.

The primary molecular design principles for energetic materials that are relevant to this compound include:

High Nitrogen Content: The presence of six nitrogen atoms in a relatively small molecule contributes to a high positive heat of formation. Upon decomposition, these nitrogen atoms combine to form highly stable dinitrogen gas (N₂), releasing a large amount of energy.

Oxygen Balance: The nitro group (NO₂) acts as an oxidizing moiety, while the hydrazinyl (-NHNH₂) and amino (-NH₂) groups, along with the carbon-hydrogen framework, serve as fuel. An optimal oxygen balance allows for more complete and energetic decomposition.

Density: The planar pyrimidine ring and the potential for strong intermolecular interactions, such as hydrogen bonding, can lead to a high crystal density, which is a critical factor for achieving high detonation performance.

While direct studies on the energetic properties of this compound are not widely published, the synthesis and characterization of related energetic salts provide valuable insights. For example, a new energetic salt, hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole, was synthesized from the reaction of 1-nitro-3-trinitromethylpyrazole with hydrazine. nih.govresearchgate.net This salt demonstrated good density, a high enthalpy of formation, and detonation properties comparable to RDX, a widely used military explosive. nih.gov The study also showed that the formation of the hydrazinium salt improved thermal stability and reduced sensitivity compared to its precursor. nih.govresearchgate.net

This suggests that this compound itself, or salts derived from it, could be promising candidates for energetic materials. The combination of the high-nitrogen pyrimidine ring, the energetic nitro group, and the fuel-rich hydrazinyl group in a single molecule is a well-established strategy for creating high-energy-density materials.

Table 2: Comparison of Energetic Functional Groups

Functional GroupRoleContribution to Energetic Properties
Nitro (-NO₂)OxidizerHigh oxygen content, increases density and energy release.
Hydrazine (-NHNH₂)FuelHigh nitrogen content, positive heat of formation.
Azole Ring (e.g., Pyrazole)BackboneHigh nitrogen content, thermal stability.

The strategic placement of these functional groups on the pyrimidine core of this compound aligns with modern approaches to designing next-generation energetic materials.

Ligand Design in Inorganic and Coordination Chemistry

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. The compound this compound possesses multiple potential coordination sites, making it an attractive candidate for the design of novel ligands. The nitrogen atoms of the pyrimidine ring, the amino group, and the hydrazinyl group can all potentially donate lone pairs of electrons to a metal center.

The ability of hydrazone derivatives (formed by the reaction of hydrazines with aldehydes or ketones) to form stable metal complexes is well-documented. jmchemsci.comjptcp.comresearchgate.net These ligands often act as multidentate chelators, binding to a metal ion through multiple atoms. This chelation effect enhances the stability of the resulting metal complex.

In the case of this compound, it can act as a bidentate or tridentate ligand. For example, it could chelate to a metal ion through:

One of the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group.

The nitrogen atom of the amino group and an adjacent ring nitrogen.

A combination of ring, amino, and hydrazinyl nitrogens, potentially bridging between two metal centers.

The presence of the nitro group can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex. While there is a wealth of literature on metal complexes with various nitro-containing ligands and pyrimidine-based ligands, specific studies on complexes of this compound are limited. nih.govlookchem.com However, research on related systems, such as (5-nitropyridin-2-yl)hydrazine, indicates its utility in coordination chemistry. thermofisher.com The synthesis of metal complexes with Schiff bases derived from hydrazides also demonstrates the strong coordinating ability of the hydrazone moiety. jmchemsci.comjptcp.comnih.gov

Table 3: Potential Coordination Modes of this compound

Coordination ModePotential Donor AtomsResulting Chelate Ring Size
BidentateN(ring), N(hydrazinyl)5-membered
BidentateN(ring), N(amino)5-membered
TridentateN(ring), N(amino), N(hydrazinyl)Two fused 5-membered rings

The development of metal complexes with such ligands is of interest for applications in catalysis, materials science, and as potential therapeutic agents.

Methodological Applications in Analytical Chemistry

The unique chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly in chromatography and chemical sensing.

In high-performance liquid chromatography (HPLC), some analytes are difficult to detect due to their low volatility or lack of a suitable chromophore (a part of a molecule that absorbs light). Chemical derivatization is a technique used to modify such analytes to make them more easily detectable. nih.govnih.gov

Hydrazine-containing reagents are widely used for the derivatization of aldehydes and ketones. researchgate.netresearchgate.netmdpi.com The hydrazine group reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone. If the hydrazine reagent contains a chromophore, the resulting hydrazone will also be strongly absorbing, allowing for sensitive detection by UV-Visible spectroscopy. A classic example is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) for this purpose. researchgate.netresearchgate.netmdpi.com

This compound is a promising candidate for a derivatizing agent for several reasons:

It possesses a reactive hydrazine group that can readily form hydrazones with carbonyl compounds.

The 5-nitropyrimidine (B80762) ring is a strong chromophore, which would impart a significant UV absorbance to the resulting derivatives, enabling highly sensitive detection.

The polarity of the molecule can be tailored by changing the mobile phase in reversed-phase HPLC, allowing for good chromatographic separation of different carbonyl derivatives.

While specific applications of this compound as a derivatizing agent are not yet extensively reported, its structural features are analogous to other successful hydrazine-based derivatization reagents like 2-hydrazinoquinoline. nih.gov

A chemical sensor is a device that transforms chemical information into an analytically useful signal. Fluorescent chemosensors are a class of sensors that exhibit a change in their fluorescence properties upon binding to a specific analyte. nih.govchemisgroup.usnih.gov

The design of a fluorescent chemosensor typically involves two main components: a recognition unit (receptor) that selectively binds the target analyte, and a signaling unit (fluorophore) that reports this binding event through a change in fluorescence (e.g., "turn-on" or "turn-off").

This compound has the potential to be developed into a chemosensor. The pyrimidine ring, along with the amino and hydrazinyl groups, can act as a recognition site for analytes such as metal ions. nih.govspringernature.com The nitropyrimidine moiety can serve as the signaling unit. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to quenching processes. researchgate.net However, the binding of an analyte to the receptor part of the molecule can perturb the electronic structure, potentially leading to a change in the fluorescence emission. For example, a pyrimidine-based chemosensor has been developed for the detection of copper ions. frontiersin.org

The design principles for such a sensor would involve:

Selective Binding: The arrangement of the donor atoms in the ligand would be designed to selectively bind a target ion.

Signal Transduction: The binding event would need to cause a conformational or electronic change that affects the fluorophore. This could involve mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Although a sensor based specifically on this compound has not been reported, the fundamental components for chemosensor design are present in its molecular structure, making it a promising platform for future development in this area.

Q & A

Q. What are the common synthetic routes for 2-hydrazinyl-5-nitropyrimidin-4-amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves hydrazine hydrate reacting with a nitropyrimidine precursor under basic conditions. Key factors include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) ensures complete substitution.
  • Purification : Column chromatography or recrystallization removes impurities like unreacted hydrazine or nitration byproducts .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm hydrazinyl and nitro group positions. For example, the hydrazinyl NH protons appear as broad singlets near δ 6.5–7.0 ppm.
  • IR : Stretching vibrations for N–H (3200–3400 cm1^{-1}) and NO2_2 (1520–1370 cm1^{-1}) validate functional groups.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding patterns (e.g., N–H⋯N/O interactions) should be analyzed using graph-set notation to resolve molecular packing .

Q. What are the common impurities formed during synthesis, and how are they identified?

  • Methodological Answer :
  • Impurities : Unreacted precursors, over-nitrated derivatives, or hydrolysis products (e.g., 5-nitropyrimidin-4-amine).
  • Identification :
  • HPLC-MS : Detects low-abundance byproducts via mass fragmentation patterns.
  • TLC : Monitors reaction progress using silica plates and UV visualization.
  • Elemental Analysis : Confirms stoichiometry discrepancies caused by incomplete substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bond measurements between computational models and experimental data?

  • Methodological Answer : Discrepancies in hydrogen bond lengths (e.g., N⋯N distances) arise from thermal motion or solvent effects. Strategies include:
  • Refinement : Use SHELXL’s restraints for anisotropic displacement parameters.

  • Computational Validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., Gaussian09). Adjust basis sets (e.g., B3LYP/6-31G**) to account for intermolecular interactions.

  • Case Study : In pyrimidine derivatives, N⋯N distances vary by 0.1–0.3 Å between computational and experimental values. Iterative refinement aligns these differences .

    Table 1 : Example Hydrogen Bond Comparison in Pyrimidine Derivatives

    CompoundExperimental N⋯N (Å)Computational N⋯N (Å)Deviation (Å)
    Title compound (Cieplik et al.)2.9822.8750.107
    Polymorph Ia2.9402.8300.110
    Source: Adapted from

Q. What strategies optimize regioselectivity in nitration and hydrazine substitution reactions for pyrimidine derivatives?

  • Methodological Answer :
  • Nitration : Use directing groups (e.g., electron-donating -NH2_2) to favor substitution at the 5-position. Mixed HNO3_3/H2_2SO4_4 at 0–5°C minimizes di-nitration.
  • Hydrazine Substitution : Steric hindrance at the 4-position directs hydrazine to the 2-position. Pre-activation of the pyrimidine ring with Lewis acids (e.g., ZnCl2_2) enhances reactivity .

Q. How do π–π stacking and C–H⋯F interactions influence the crystal packing of nitro-hydrazinyl pyrimidines?

  • Methodological Answer :
  • π–π Stacking : Aromatic rings (e.g., phenyl or pyrimidine) align with centroid distances of 3.5–4.0 Å, stabilizing layered structures.
  • C–H⋯F Interactions : Weak interactions (2.3–2.5 Å) contribute to dimer formation. For example, in the title compound, C57–H⋯F5 interactions create inversion dimers with R22(16)R_2^2(16) motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :
  • Reproducibility : Standardize solvent purity (e.g., HPLC-grade DMSO vs. technical grade).
  • Temperature Control : Solubility in DMSO varies by ~20% between 25°C and 40°C.
  • Crystallization Artifacts : Metastable polymorphs may form during solvent evaporation, altering apparent solubility. Use PXRD to identify phases .

Structural and Functional Insights

Q. What role does the nitro group play in the hydrogen bonding network of this compound?

  • Methodological Answer : The nitro group acts as a hydrogen bond acceptor, forming N–H⋯O interactions. In crystal structures, these interactions often link molecules into chains or sheets. For example, Onitro_{\text{nitro}} \cdotsH–N distances of 2.1–2.3 Å are common, influencing thermal stability and melting points .

Experimental Design Considerations

Q. What precautions are necessary when handling hydrazine derivatives in synthesis?

  • Methodological Answer :
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to hydrazine’s carcinogenicity.
  • Side Reactions : Avoid prolonged heating to prevent decomposition (e.g., formation of diazenes).
  • Storage : Keep under inert atmosphere (N2_2) at 2–8°C to inhibit oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.